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Introduction
LY345899 is a potent inhibitor of methylenetetrahydrofolate dehydrogenase 1 and 2 (MTHFD1

and MTHFD2), key enzymes in the one-carbon folate metabolic pathway.[1][2] This pathway is

crucial for the de novo synthesis of purines and thymidylate, essential building blocks for DNA

replication and repair.[1][3] In rapidly proliferating cancer cells, where this pathway is often

upregulated, inhibition by LY345899 leads to a depletion of the nucleotide pool, causing

replication stress, DNA damage, and ultimately, cell cycle arrest and apoptosis.[4][5] This

document provides detailed protocols for assessing apoptosis in cells treated with LY345899,

focusing on methods to detect key events in the intrinsic apoptotic pathway.

Mechanism of Action: LY345899-Induced Apoptosis
Treatment with LY345899 disrupts nucleotide metabolism, leading to an imbalance in the

deoxyribonucleotide pool. This results in replication fork stalling and the accumulation of DNA

double-strand breaks (DSBs), triggering a DNA Damage Response (DDR).[1][5] In cells with

functional p53, the DDR leads to the stabilization and activation of this tumor suppressor

protein.[6] Activated p53 then transcriptionally upregulates pro-apoptotic BH3-only proteins,

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b15613109?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/16899408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4618031/
https://pubmed.ncbi.nlm.nih.gov/16899408/
https://journal.waocp.org/article_26625_7615cf122f772609872344328481d78b.pdf
https://www.researchgate.net/figure/DNA-damage-induced-apoptosis-signaling-pathways-After-genotoxic-stress-the-DNA-damage_fig5_291390917
https://pmc.ncbi.nlm.nih.gov/articles/PMC11108532/
https://pubmed.ncbi.nlm.nih.gov/16899408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11108532/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3717195/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


particularly PUMA (p53 upregulated modulator of apoptosis) and Noxa.[1][7] These BH3-only

proteins act as sentinels of cellular stress and initiate the intrinsic apoptotic pathway by either

directly activating the pro-apoptotic effector proteins BAX and BAK or by neutralizing anti-

apoptotic Bcl-2 family members (e.g., Bcl-2, Mcl-1), thereby liberating BAX and BAK.[8][9]

Activated BAX and BAK oligomerize at the outer mitochondrial membrane, leading to

mitochondrial outer membrane permeabilization (MOMP).[10] This critical event results in the

release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane

space into the cytoplasm.[3] In the cytosol, cytochrome c binds to Apaf-1, forming the

apoptosome, which recruits and activates the initiator caspase-9.[11] Activated caspase-9 then

cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the

final stages of apoptosis by cleaving a plethora of cellular substrates, leading to the

characteristic morphological and biochemical hallmarks of apoptotic cell death.[12]

Data Presentation
The following tables summarize key quantitative data that can be generated using the

described protocols.

Table 1: Flow Cytometry Analysis of Apoptosis

Treatment Group
% Annexin V-Positive / PI-
Negative (Early Apoptosis)

% Annexin V-Positive / PI-
Positive (Late
Apoptosis/Necrosis)

Vehicle Control

LY345899 (Dose 1)

LY345899 (Dose 2)

Positive Control

Table 2: Caspase Activity Assay
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Treatment Group
Caspase-3/7 Activity (Fold
Change vs. Control)

Caspase-9 Activity (Fold
Change vs. Control)

Vehicle Control 1.0 1.0

LY345899 (Dose 1)

LY345899 (Dose 2)

Positive Control

Table 3: Western Blot Analysis of Apoptotic Proteins (Relative Densitometry)

Treatmen
t Group

p-p53
(Ser15) /
p53

PUMA /
Actin

BAX /
Actin

Cleaved
Caspase-
9 /
Caspase-
9

Cleaved
Caspase-
3 /
Caspase-
3

Cleaved
PARP /
PARP

Vehicle

Control

LY345899

(Dose 1)

LY345899

(Dose 2)

Positive

Control

Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for
Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late

apoptotic/necrotic cells.

Materials:
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Cells treated with LY345899 and appropriate controls

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

Propidium Iodide (PI) solution

1X Annexin V Binding Buffer

Phosphate-Buffered Saline (PBS), ice-cold

Flow cytometer

Procedure:

Cell Preparation:

Culture cells to the desired confluence and treat with various concentrations of LY345899

for the indicated time. Include a vehicle-treated negative control and a positive control for

apoptosis (e.g., staurosporine treatment).

Harvest cells (for adherent cells, use a gentle non-enzymatic cell dissociation method).

Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

Staining:

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6

cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Flow Cytometry Analysis:

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
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Analyze the samples by flow cytometry within one hour.

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation setup.

Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

Data Interpretation:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Caspase Activity Assay
This protocol measures the activity of key executioner caspases (caspase-3/7) and initiator

caspase (caspase-9).

Materials:

Cells treated with LY345899 and appropriate controls

Caspase-Glo® 3/7 Assay System and Caspase-Glo® 9 Assay System (or equivalent)

White-walled 96-well plates

Luminometer

Procedure:

Cell Plating and Treatment:

Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

Treat cells with LY345899 and controls as described in Protocol 1.

Assay Procedure:
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Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

Add 100 µL of the appropriate Caspase-Glo® reagent to each well.

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

Incubate the plate at room temperature for 1-3 hours, protected from light.

Luminescence Measurement:

Measure the luminescence of each well using a luminometer.

Data Analysis:

Subtract the average luminescence of blank wells (medium + reagent) from all experimental

wells.

Express the data as Relative Luminescence Units (RLU) or as fold change relative to the

vehicle-treated control.

Protocol 3: Western Blot Analysis of Apoptotic Proteins
This protocol allows for the detection and quantification of key proteins involved in the

LY345899-induced apoptotic pathway.

Materials:

Cells treated with LY345899 and appropriate controls

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (see Table 4)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) detection reagents

Imaging system (e.g., chemiluminescence imager or X-ray film)

Table 4: Recommended Primary Antibodies for Western Blot
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Target Protein Function in Apoptosis

Phospho-p53 (Ser15)
Activated form of p53, indicative of DNA

damage response

p53 Total p53 protein

PUMA
p53-inducible BH3-only protein, initiator of

apoptosis

Noxa
p53-inducible BH3-only protein, initiator of

apoptosis

BAX Pro-apoptotic effector protein

BAK Pro-apoptotic effector protein

Bcl-2 Anti-apoptotic protein

Mcl-1 Anti-apoptotic protein

Cytochrome c (cytosolic fraction)
Released from mitochondria, activates

apoptosome

Cleaved Caspase-9 Activated initiator caspase

Caspase-9 Pro-form of caspase-9

Cleaved Caspase-3 Activated executioner caspase

Caspase-3 Pro-form of caspase-3

Cleaved PARP
Substrate of activated caspase-3, marker of

apoptosis

PARP Full-length PARP

γH2AX (p-H2AX Ser139) Marker of DNA double-strand breaks

β-Actin or GAPDH Loading control

Procedure:

Protein Extraction:
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Lyse treated and control cells in ice-cold RIPA buffer.

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

Determine protein concentration using a BCA assay.

SDS-PAGE and Western Blotting:

Denature protein lysates by boiling in Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Wash the membrane again with TBST.

Detection and Analysis:

Detect the protein bands using an ECL substrate and an imaging system.

Quantify band intensities using densitometry software and normalize to a loading control.

Mandatory Visualization
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Caption: LY345899-induced intrinsic apoptotic signaling pathway.
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Caption: General experimental workflow for assessing apoptosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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